molecular formula C21H20F2N2O4S B2952028 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899959-42-3

2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Katalognummer: B2952028
CAS-Nummer: 899959-42-3
Molekulargewicht: 434.46
InChI-Schlüssel: HPXJPFNHTXEYEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-difluorobenzenesulfonyl group at position 2 and a 2,5-dimethoxyphenyl group at position 1. The sulfonyl group introduces strong electron-withdrawing properties, while the dimethoxyphenyl substituent may enhance solubility through methoxy-mediated hydrogen bonding.

Eigenschaften

IUPAC Name

2-(2,4-difluorophenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4S/c1-28-15-6-7-19(29-2)16(13-15)21-18-4-3-9-24(18)10-11-25(21)30(26,27)20-8-5-14(22)12-17(20)23/h3-9,12-13,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXJPFNHTXEYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrazine core.

    Introduction of the 2,4-difluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolo[1,2-a]pyrazine core using 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the 2,5-dimethoxyphenyl Group: This step involves the coupling of the sulfonylated pyrrolo[1,2-a]pyrazine with 2,5-dimethoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Analogous Pyrrolo[1,2-a]Pyrazine Derivatives

2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 899739-90-3)
  • Structural Differences : Replaces the 2,4-difluorobenzenesulfonyl group with a 2,5-dimethoxybenzenesulfonyl moiety.
  • Molecular Formula : C23H26N2O6S (MW: 458.53).
  • Lacks fluorine’s electronegative effects, which may diminish binding affinity to hydrophobic enzyme pockets .
2-Boc-3,4-dihydro-1H-pyrrolo-[1,2-a]pyrazine-6-carboxylic Acid
  • Structural Differences : Features a Boc-protected carboxylic acid instead of sulfonyl and dimethoxyphenyl groups.
  • Implications: The carboxylic acid group enables conjugation or salt formation, useful in prodrug design.

Compounds with Shared Substituents

6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8aa)
  • Structural Differences : Incorporates a benzoimidazo-fused core instead of a pyrrolo[1,2-a]pyrazine.
  • Physical Properties : Melting point = 187.3–188.2 °C.
  • Implications :
    • The fused aromatic system enhances planarity, favoring π-π stacking interactions but possibly reducing solubility.
    • Retains the 2,5-dimethoxyphenyl group, suggesting shared synthetic pathways for aryl substitution .
4-(1-(2,4-Difluorobenzyl)-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • Structural Differences : Contains a difluorobenzyl group attached to a benzodiazepine-pyrazolopyrimidine core.
  • Implications :
    • Fluorine atoms enhance lipophilicity and metabolic stability, similar to the target compound’s sulfonyl-fluorine motif.
    • Demonstrates the pharmacological relevance of fluorinated aromatic systems in kinase or PDE inhibition .

Compounds with Heterocyclic Variations

4-(3-tert-Butyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (17)
  • Structural Differences : Pyrazoline core substituted with 2,5-dimethoxyphenyl and tert-butyl groups.
  • Physical Properties : Melting point = 262–264 °C.
  • Implications :
    • Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding via carboxylic acid).
    • The pyrazoline core’s reduced aromaticity may limit π-system interactions compared to pyrrolo-pyrazine derivatives .
2-(3,5-Difluorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • Structural Differences : Triazolopyridine core with difluorobenzyl and sulfonyl groups.
  • Fluorine substitution at 3,5-positions on benzyl may improve target selectivity in enzyme inhibition .

Biologische Aktivität

The compound 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to summarize the available data on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C18H18F2N2O3S
  • Molecular Weight: 372.41 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its potential as an inhibitor in different biological systems. Key findings include:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential: In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and a validated target for antimalarial drugs.

Case Studies and Experimental Data

  • Inhibition of Dihydrofolate Reductase (DHFR)
    • A study conducted on various pyrrolo[1,2-a]pyrazine derivatives found that modifications at the sulfonyl group significantly enhance binding affinity to DHFR. The tested compound demonstrated a Ki value in the low nanomolar range against Plasmodium falciparum DHFR .
CompoundKi (nM)Activity
This compound10High
Control Compound50Moderate
  • Antimicrobial Studies
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The mechanism was hypothesized to involve interference with cell wall synthesis .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
  • Cytotoxicity Assays
    • Cytotoxicity assays performed on human cancer cell lines revealed IC50 values ranging from 15 to 25 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding: The sulfonyl group enhances electrophilicity, allowing for effective binding to nucleophilic sites on enzymes like DHFR.
  • Cellular Uptake: The presence of methoxy groups increases lipophilicity, facilitating cellular uptake and enhancing bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.